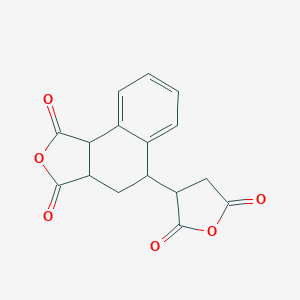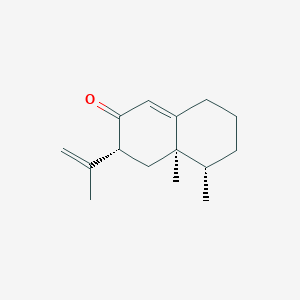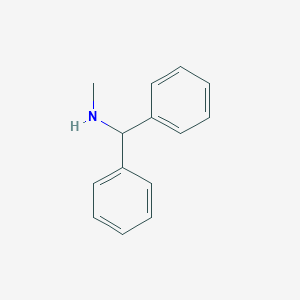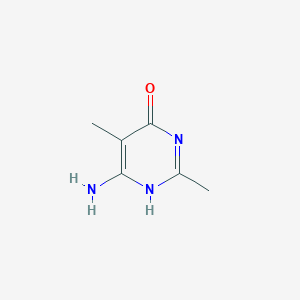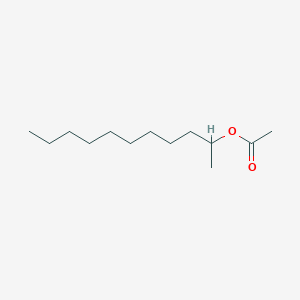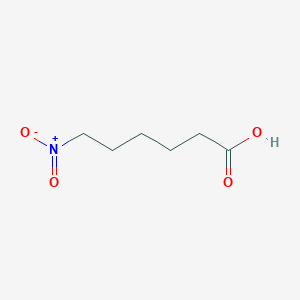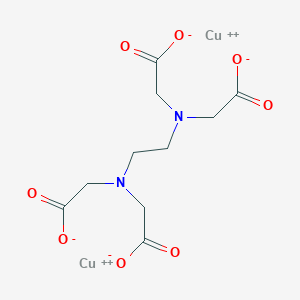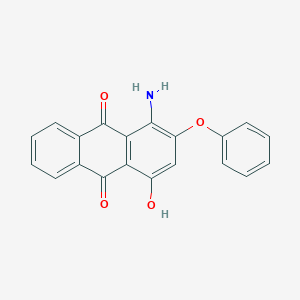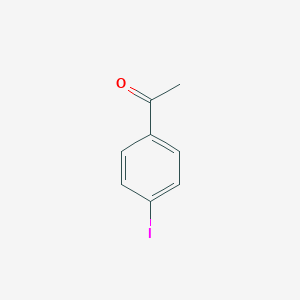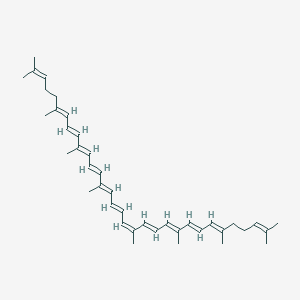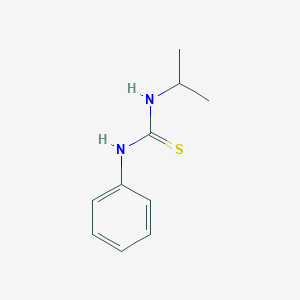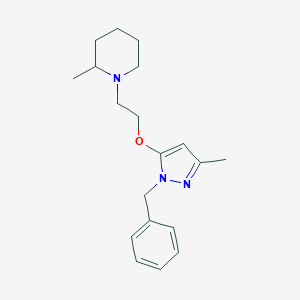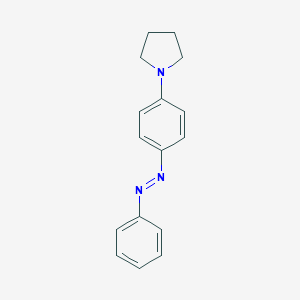
phenyl-(4-pyrrolidin-1-ylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an organic compound that features a pyrrolidine ring substituted with a phenylazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aniline derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include aniline derivatives.
Substitution: Various substituted phenyl derivatives can be formed.
Applications De Recherche Scientifique
phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Phenylazo)aniline: Similar in structure but lacks the pyrrolidine ring.
1-(Phenylazo)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: phenyl-(4-pyrrolidin-1-ylphenyl)diazene is unique due to the combination of the pyrrolidine ring and the phenylazo group, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler azo compounds.
Propriétés
Numéro CAS |
10282-34-5 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Clé InChI |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonymes |
4-N-pyrrolidinylazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)

